
tert-butyl 2-(4-nitro-2-oxo-3H-benzimidazol-1-yl)acetate
Vue d'ensemble
Description
tert-butyl 2-(4-nitro-2-oxo-3H-benzimidazol-1-yl)acetate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a tert-butyl ester group, a nitro group, and a benzimidazole core, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-nitro-2-oxo-3H-benzimidazol-1-yl)acetate typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Esterification: The final step involves the esterification of the benzimidazole derivative with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 2-(4-nitro-2-oxo-3H-benzimidazol-1-yl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The benzimidazole core can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-amino-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl acetate.
Substitution: 4-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-1-acetic acid.
Oxidation: Various oxidized benzimidazole derivatives.
Applications De Recherche Scientifique
tert-butyl 2-(4-nitro-2-oxo-3H-benzimidazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its benzimidazole core.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(4-nitro-2-oxo-3H-benzimidazol-1-yl)acetate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The benzimidazole core can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
- tert-Butyl 1-methyl-2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate
Uniqueness
tert-butyl 2-(4-nitro-2-oxo-3H-benzimidazol-1-yl)acetate is unique due to its combination of a nitro group, a benzimidazole core, and a tert-butyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H15N3O5 |
|---|---|
Poids moléculaire |
293.27 g/mol |
Nom IUPAC |
tert-butyl 2-(4-nitro-2-oxo-3H-benzimidazol-1-yl)acetate |
InChI |
InChI=1S/C13H15N3O5/c1-13(2,3)21-10(17)7-15-8-5-4-6-9(16(19)20)11(8)14-12(15)18/h4-6H,7H2,1-3H3,(H,14,18) |
Clé InChI |
HQWPTGKMJZJDTL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN1C2=C(C(=CC=C2)[N+](=O)[O-])NC1=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

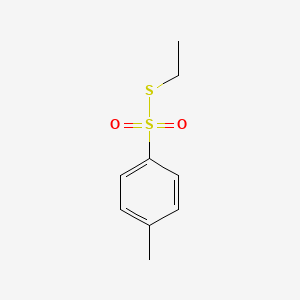
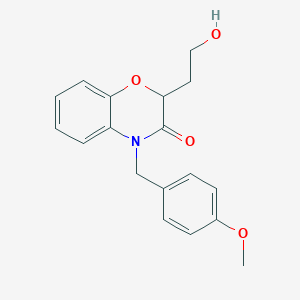

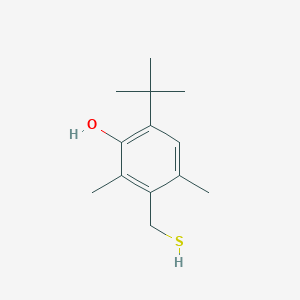
![Pyridazine, 3,6-dichloro-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B8599295.png)
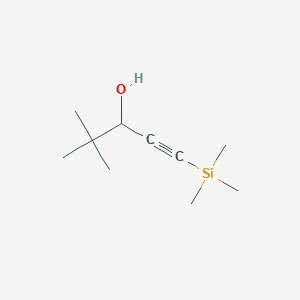
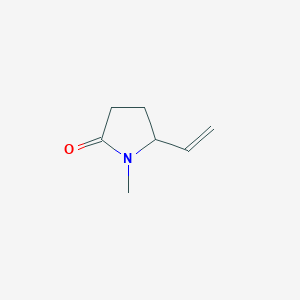
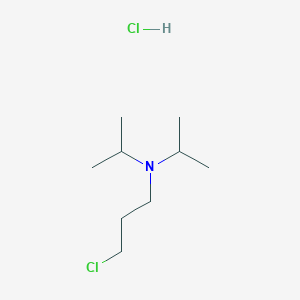
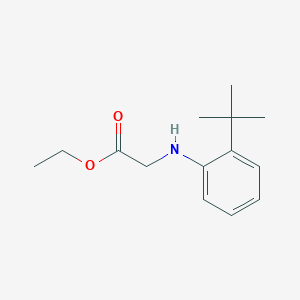


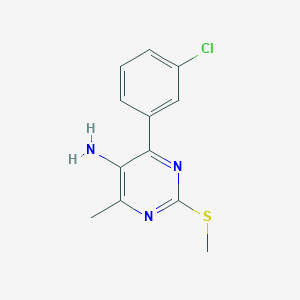
![1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B8599339.png)
![4-[4-(Dimethylamino)benzoyl]-5-methyl-1,3-dihydro-2H-imidazol-2-one](/img/structure/B8599348.png)
